molecular formula C20H12Cl3N3O2 B3038354 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one CAS No. 860649-89-4

5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one

Cat. No. B3038354
CAS RN: 860649-89-4
M. Wt: 432.7 g/mol
InChI Key: AHSBJMSSMGVFOB-UHFFFAOYSA-N
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Description

5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one is a useful research compound. Its molecular formula is C20H12Cl3N3O2 and its molecular weight is 432.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one:

Antiviral Applications

This compound has shown potential in antiviral research, particularly against viruses like the tobacco mosaic virus (TMV). Its structure allows it to interfere with viral replication processes, making it a candidate for developing antiviral agents .

Antibacterial Applications

Research has indicated that this compound exhibits significant antibacterial properties. It can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a valuable candidate for developing new antibacterial drugs .

Antifungal Applications

The compound has also been studied for its antifungal properties. It has demonstrated effectiveness against several fungal pathogens, which could be beneficial in treating fungal infections in both medical and agricultural settings .

Anticancer Applications

Studies have explored the compound’s potential in cancer treatment. Its ability to induce apoptosis (programmed cell death) in cancer cells without affecting healthy cells makes it a promising candidate for anticancer drug development .

Anti-inflammatory Applications

This compound has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential therapeutic agent for inflammatory diseases .

Neuroprotective Applications

Research has shown that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and other forms of damage, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Agricultural Applications

In agriculture, this compound has been studied for its potential as a pesticide. Its ability to inhibit the growth of various plant pathogens makes it a valuable tool for protecting crops from diseases .

Material Science Applications

Beyond biological applications, this compound has been explored in material science. Its unique chemical structure allows it to be used in the development of new materials with specific properties, such as improved thermal stability and mechanical strength .

properties

IUPAC Name

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl3N3O2/c21-15-5-2-13(3-6-15)19-24-20(28-25-19)14-4-8-18(27)26(11-14)10-12-1-7-16(22)17(23)9-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSBJMSSMGVFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC(=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one
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5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.